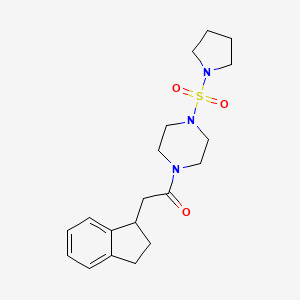

1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(1-pyrrolidinylsulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperazine derivatives, including compounds similar to 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(1-pyrrolidinylsulfonyl)piperazine, are synthesized through a variety of chemical reactions, often involving multi-step processes to achieve the desired structural complexity and functionalization. For instance, a related compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized in a simple and efficient process, characterized by spectral analysis, and further studied through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often analyzed using techniques such as X-ray crystallography, which provides detailed information on the compound's geometric configuration. For example, the synthesis and crystal structure of 1-benzenesulfonyl-4-benzhydryl-piperazine were studied, revealing the compound's monoclinic crystal class and the chair conformation of the piperazine ring (Ananda Kumar et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, contributing to their wide range of biological activities and pharmacological properties. For instance, novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong antiarrhythmic and antihypertensive activities, suggesting a relationship with their alpha-adrenolytic properties (Malawska et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

- Piperazine-1-yl-1H-indazole derivatives, which include structures similar to the compound , are significant in the field of medicinal chemistry. These compounds are synthesized through efficient processes and characterized by spectral analysis, indicating their potential in drug development and research (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Pharmacology and Biological Activity

- Piperazine derivatives have been demonstrated to be potent and selective adenosine A2a receptor antagonists, showing promise in rodent models of Parkinson's disease (C. Vu et al., 2004).

- New pyridine derivatives, synthesized from piperazine and related compounds, have been screened for antibacterial and antifungal activities. These findings suggest the potential of piperazine derivatives in developing new antimicrobial agents (N. Patel, S. N. Agravat, 2007).

Biochemistry and Metabolism

- The oxidative metabolism of a novel antidepressant with a structure similar to the compound of interest involves cytochrome P450 enzymes. This indicates the significance of these compounds in studying drug metabolism and pharmacokinetics (Mette G. Hvenegaard et al., 2012).

Drug Development and Analysis

- Compounds structurally related to the compound have been used in the development of new pharmaceutical agents. This includes assessing their purity and quantification using advanced analytical techniques, highlighting the compound's relevance in pharmaceutical research (Joon Gyo Oh, Woo-Jae Jang, S. Chi, 2007).

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)-1-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c23-19(15-17-8-7-16-5-1-2-6-18(16)17)20-11-13-22(14-12-20)26(24,25)21-9-3-4-10-21/h1-2,5-6,17H,3-4,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEBDUDLIQCQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3CCC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)

![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)

![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)